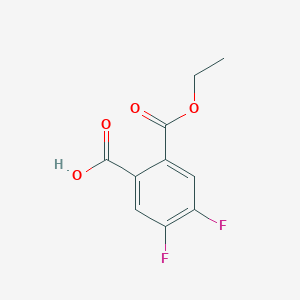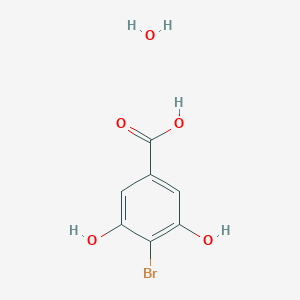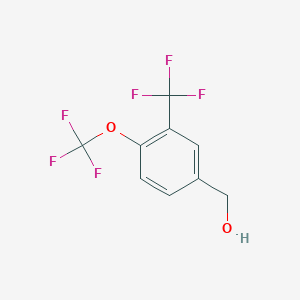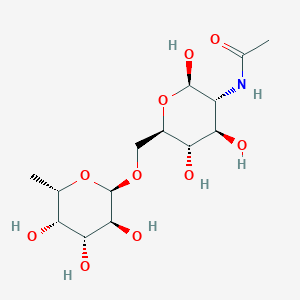
1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane is an organofluorine compound that features a cyclopropane ring substituted with chlorine, chloromethoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane typically involves the cyclopropanation of suitable precursors under specific conditions. One common method involves the reaction of a fluorinated alkene with a chloromethylating agent in the presence of a base. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the reactive nature of the intermediates and the potential hazards associated with chlorinated and fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and chloromethoxy groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to yield different cyclopropane derivatives.
Elimination Reactions: Under certain conditions, elimination reactions can lead to the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Peroxides and other oxidizing agents can facilitate the formation of epoxides.
Reducing Agents: Hydrogenation catalysts and metal hydrides are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminocyclopropane derivative, while oxidation can produce an epoxide.
Scientific Research Applications
1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane exerts its effects involves interactions with various molecular targets. The presence of fluorine can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The chloromethoxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methoxyethane: This compound shares the chloromethoxy group but lacks the fluorine and cyclopropane ring.
1-Chloro-2-(chloromethoxy)ethane: Similar in structure but without the fluorine and cyclopropane ring.
Uniqueness
1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane is unique due to the combination of its cyclopropane ring, fluorine, and chloromethoxy groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
73602-59-2 |
|---|---|
Molecular Formula |
C4H5Cl2FO |
Molecular Weight |
158.98 g/mol |
IUPAC Name |
1-chloro-2-(chloromethoxy)-1-fluorocyclopropane |
InChI |
InChI=1S/C4H5Cl2FO/c5-2-8-3-1-4(3,6)7/h3H,1-2H2 |
InChI Key |
CDVFFBWETWJANY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)Cl)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12837704.png)
![Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate](/img/structure/B12837707.png)
